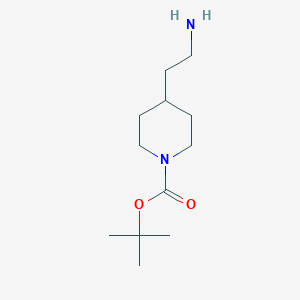

Tert-Butyl-4-(2-Aminoethyl)piperidin-1-carboxylat

Übersicht

Beschreibung

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.

The exact mass of the compound Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Gezielte Protein-Degradation

Tert-Butyl-4-(2-Aminoethyl)piperidin-1-carboxylat: wird als semi-flexibler Linker bei der Entwicklung von PROTACs (PROteolysis TArgeting Chimeras) verwendet. PROTACs sind Moleküle, die so konzipiert sind, dass sie spezifische Zielproteine in Zellen abbauen. Die Struktur der Verbindung ermöglicht die optimale Orientierung des Degraders, was die Bildung eines ternären Komplexes mit dem Zielprotein und einer E3-Ubiquitinligase erleichtert und zum Abbau des Proteins führt .

Arzneimittelforschung

Die Verbindung dient als Baustein bei der Synthese neuer organischer Verbindungen. Ihre Aminfunktionalität kann zur Herstellung einer Vielzahl von Derivaten verwendet werden, wie z. B. Amide, Sulfonamide und Schiff’sche Basen, die bei der Entdeckung und Entwicklung neuer Medikamente wertvoll sind .

Wirkmechanismus

Target of Action

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a semi-flexible linker used in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

This compound acts as a linker in PROTACs, connecting the E3 ligase ligand and the target protein ligand . The flexibility of the linker can impact the 3D orientation of the degrader and thus the formation of the ternary complex, which is crucial for the degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved is the ubiquitin-proteasome system . Once the PROTAC brings the target protein and the E3 ligase into proximity, the target protein is ubiquitinated. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of a protac can be influenced by the properties of the linker, including its size, shape, and flexibility .

Result of Action

The result of the action of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, when used in a PROTAC, is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein.

Action Environment

The action of Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate can be influenced by various environmental factors. For example, the pH and temperature can affect the stability of the compound and its ability to form the ternary complex . Additionally, the presence of other proteins or compounds can potentially interfere with the action of the PROTAC.

Biologische Aktivität

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a compound of significant interest in pharmacology due to its biological activity, particularly its interaction with trace amine-associated receptors (TAARs) and potential therapeutic applications. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate can be synthesized through various methods, typically involving the reaction of tert-butyl piperidine derivatives with aminoethyl groups. The synthesis process often utilizes solvents like tetrahydrofuran (THF) and involves multiple steps, including the formation of intermediates such as tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate .

Biological Activity

1. Interaction with TAARs

The compound exhibits agonistic activity at trace amine-associated receptor 1 (TAAR1), which is implicated in various neurophysiological processes. In vitro studies have demonstrated that tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate activates TAAR1 with an effective concentration (EC50) of approximately 0.507 μM, showing about 65% agonism compared to tyramine hydrochloride, a known positive control . This activation suggests potential implications for treating conditions such as schizophrenia where TAAR1 modulation may be beneficial.

2. Mechanistic Insights

The mechanism of action appears to involve the modulation of intracellular signaling pathways associated with TAARs. The compound's ability to activate these receptors indicates a role in neurotransmitter release and neuronal signaling, which could contribute to its therapeutic effects. The structure of the compound, lacking stereocenters, allows for further modifications that could enhance its binding affinity and selectivity for TAARs .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

3. Anticancer Potential

Research has indicated that derivatives of piperidine compounds, including tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate, may exhibit cytotoxic effects against glioblastoma (GBM) cells. The mechanism involves inducing methuotic cell death, characterized by cellular vacuolization and subsequent cell death pathways. This finding opens avenues for exploring the compound's potential as an anticancer agent .

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQDLHPFISVBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363817 | |

| Record name | tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146093-46-1 | |

| Record name | tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.